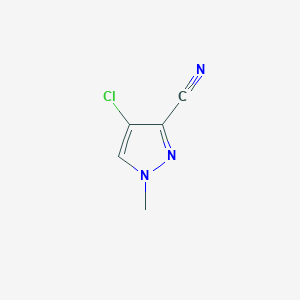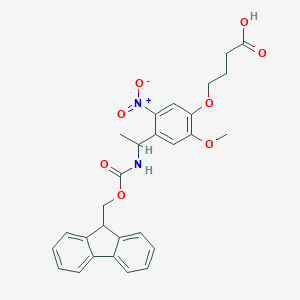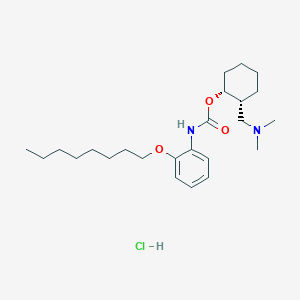
Carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, cis-, commonly known as CX546, is a chemical compound that has attracted significant attention in the field of neuroscience due to its potential applications in scientific research. CX546 is a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes.
作用机制
CX546 acts as a positive allosteric modulator of AMPA receptors, which means that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the amplitude and duration of the excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors, leading to enhanced synaptic transmission and plasticity.
生化和生理效应
In addition to its effects on synaptic plasticity and cognitive performance, CX546 has been shown to have other biochemical and physiological effects. For example, the compound has been demonstrated to increase the release of acetylcholine and dopamine in the prefrontal cortex, which are neurotransmitters involved in attention and motivation. CX546 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
实验室实验的优点和局限性
One of the main advantages of CX546 is its specificity for AMPA receptors, which allows for the selective modulation of these receptors without affecting other glutamate receptor subtypes. This is particularly important in studies of synaptic plasticity and learning and memory, where the role of AMPA receptors has been well established. However, one limitation of CX546 is its relatively short half-life, which requires frequent dosing in animal experiments. Additionally, the compound has low solubility in water, which can complicate its administration and formulation.
未来方向
There are several future directions for the research on CX546 and its applications in neuroscience. One area of interest is the potential therapeutic use of CX546 in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of research is the development of more potent and selective AMPA receptor modulators, which could have improved efficacy and reduced side effects compared to CX546. Finally, the use of CX546 in combination with other compounds, such as NMDA receptor modulators, could provide insights into the complex interactions between different glutamate receptor subtypes and their roles in synaptic plasticity and learning and memory.
合成方法
The synthesis of CX546 involves the reaction of 2-(octyloxy)phenylacetic acid with cyclohexylmethylamine, followed by the esterification of the resulting acid with dimethylaminoethanol and subsequent hydrochloride salt formation. The overall yield of CX546 is around 20%, and the compound can be purified by recrystallization from ethanol.
科学研究应用
CX546 has been extensively used in neuroscience research to investigate the role of AMPA receptors in synaptic plasticity and learning and memory processes. The compound has been shown to enhance long-term potentiation (LTP) in hippocampal slices, which is a cellular mechanism underlying memory formation. CX546 has also been demonstrated to improve cognitive performance in animal models of aging and neurodegenerative diseases, such as Alzheimer's disease.
属性
CAS 编号 |
172800-05-4 |
|---|---|
产品名称 |
Carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, cis- |
分子式 |
C24H41ClN2O3 |
分子量 |
441 g/mol |
IUPAC 名称 |
[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl] N-(2-octoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C24H40N2O3.ClH/c1-4-5-6-7-8-13-18-28-23-17-12-10-15-21(23)25-24(27)29-22-16-11-9-14-20(22)19-26(2)3;/h10,12,15,17,20,22H,4-9,11,13-14,16,18-19H2,1-3H3,(H,25,27);1H/t20-,22-;/m1./s1 |
InChI 键 |
PVUUIGKBTKOLRV-BNBNXSKYSA-N |
手性 SMILES |
CCCCCCCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCC[C@@H]2CN(C)C.Cl |
SMILES |
CCCCCCCCOC1=CC=CC=C1NC(=O)OC2CCCCC2CN(C)C.Cl |
规范 SMILES |
CCCCCCCCOC1=CC=CC=C1NC(=O)OC2CCCCC2CN(C)C.Cl |
其他 CAS 编号 |
172800-05-4 |
同义词 |
[(1R,2R)-2-(dimethylaminomethyl)cyclohexyl] N-(2-octoxyphenyl)carbamat e hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



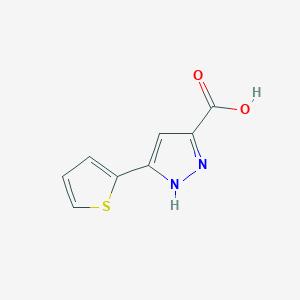
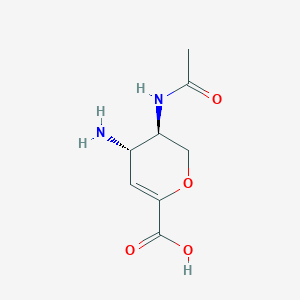
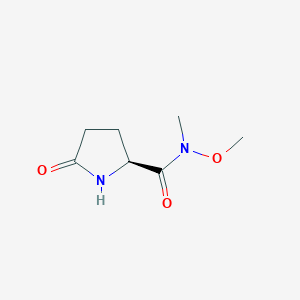
![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)
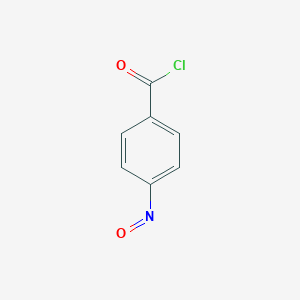
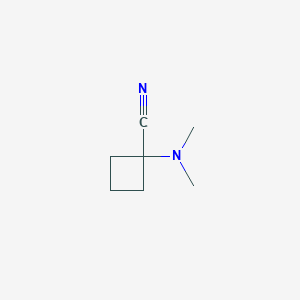
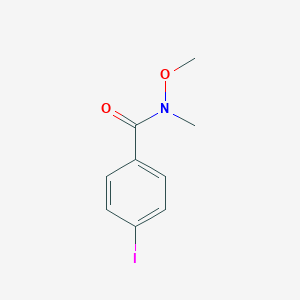
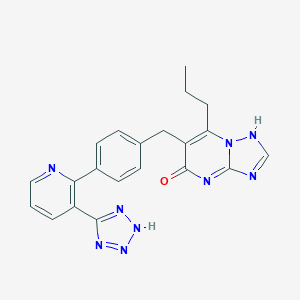
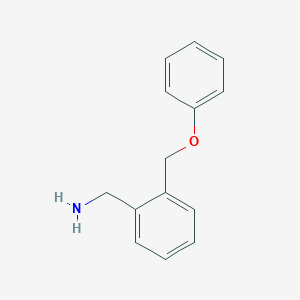
![2-Iminoimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B64829.png)
